molecular formula C17H21F3N6O2S B2940113 2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine CAS No. 2415534-69-7

2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B2940113
CAS No.: 2415534-69-7
M. Wt: 430.45
InChI Key: PAABUABGGLMSIN-UHFFFAOYSA-N
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Description

2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of functional groups This compound includes an imidazole ring, a pyrrolopyrrole structure, and a trifluoromethyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high specificity and affinity, thereby exerting its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-2-methyl-1H-imidazole: Shares the imidazole ring structure but lacks the additional functional groups.

    Octahydropyrrolo[3,4-c]pyrrole: Contains the pyrrolopyrrole structure but does not have the imidazole or pyrimidine rings.

    4-(trifluoromethyl)pyrimidine: Features the trifluoromethyl-substituted pyrimidine ring but lacks the other structural elements.

Uniqueness

2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N6O2S/c1-3-24-10-15(22-11(24)2)29(27,28)26-8-12-6-25(7-13(12)9-26)16-21-5-4-14(23-16)17(18,19)20/h4-5,10,12-13H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAABUABGGLMSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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